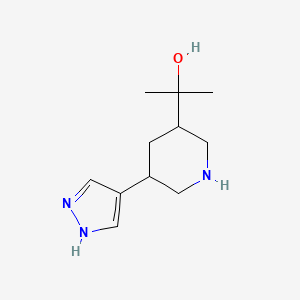

2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol

Descripción

2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol is a complex organic compound that features a pyrazole ring and a piperidine ring

Propiedades

Fórmula molecular |

C11H19N3O |

|---|---|

Peso molecular |

209.29 g/mol |

Nombre IUPAC |

2-[5-(1H-pyrazol-4-yl)piperidin-3-yl]propan-2-ol |

InChI |

InChI=1S/C11H19N3O/c1-11(2,15)10-3-8(4-12-7-10)9-5-13-14-6-9/h5-6,8,10,12,15H,3-4,7H2,1-2H3,(H,13,14) |

Clave InChI |

OSYLAQDNITURGL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1CC(CNC1)C2=CNN=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole or piperidine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that compounds with similar structures to 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol may exhibit significant pharmacological activities, including:

- Antidepressant Effects : Pyrazole derivatives have been studied for their potential in treating depression and anxiety disorders due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : Some studies suggest that pyrazole-containing compounds can inhibit cancer cell proliferation, making them candidates for cancer therapeutics.

The compound's biological activity can be attributed to its ability to interact with various receptors and enzymes. Preliminary studies show:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Research has indicated that pyrazole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the applications of pyrazole derivatives similar to 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol:

| Study | Objective | Findings |

|---|---|---|

| In vitro study on neuroprotective effects | To evaluate the neuroprotective potential of pyrazole derivatives | Demonstrated significant reduction in neuronal apoptosis under oxidative stress conditions. |

| Antidepressant activity assessment | To assess the efficacy of pyrazole compounds in animal models | Showed marked improvement in depressive-like behaviors compared to control groups. |

| Anticancer screening | To investigate the effects on cancer cell lines | Inhibited proliferation of multiple cancer cell lines, suggesting a pathway for drug development. |

Mecanismo De Acción

The mechanism of action of 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.

1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl boronic acid pinacol ester: Used in organic synthesis for carbon-carbon bond formation.

Uniqueness

2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol is unique due to its specific structure, which combines a pyrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a piperidine ring, which contributes to its biological activity. The general structure can be represented as follows:

Antitumor Activity

Research has demonstrated that derivatives of pyrazole, including 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol, exhibit potent antitumor properties. A study focusing on pyrazole derivatives indicated their effectiveness against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Anti-inflammatory Effects

In addition to antitumor activity, this compound has shown promising anti-inflammatory effects. In vitro studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored. Certain compounds within this class have demonstrated efficacy against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol can be influenced by various structural modifications. Key findings from SAR studies indicate:

- Substitution patterns on the pyrazole ring significantly affect potency.

- The presence of electron-withdrawing groups enhances antitumor activity.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against tumors |

| Alkyl substitutions | Enhanced anti-inflammatory effects |

Case Studies

- Prostate Cancer Treatment : A clinical trial involving a pyrazole derivative similar to 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol showed a significant reduction in tumor size in patients with advanced prostate cancer. The study highlighted the compound's ability to act as an androgen receptor antagonist, which is crucial for prostate cancer management .

- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and damage. The study concluded that the anti-inflammatory properties could be attributed to the inhibition of NF-kB signaling pathways .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.